3-Bromophenacyl bromide
Overview
Description
3-Bromophenacyl bromide: is an organic compound with the molecular formula C8H6Br2O and a molecular weight of 277.94 g/mol . It is a brominated aromatic hydrocarbon, characterized by the presence of bromine atoms attached to a phenacyl group. This compound appears as a light yellow crystalline powder and is known for its utility as an intermediate in pharmaceutical and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenacyl bromide can be synthesized through several methods. One common method involves the bromination of 3’-bromoacetophenone . The reaction typically requires the presence of a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like carbon tetrachloride or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In industrial settings, this compound is produced by the interaction of bromobenzene and bromoacetyl chloride in the presence of a catalyst such as aluminum chloride . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to the corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phenacyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or hydrocarbons.
Scientific Research Applications
3-Bromophenacyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromophenacyl bromide involves its reactivity towards nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack . This reactivity is exploited in various chemical reactions, where the compound acts as an electrophilic reagent to introduce bromine and phenacyl groups into target molecules .
Comparison with Similar Compounds
- 2-Bromophenacyl bromide
- 4-Bromophenacyl bromide
- 2,3’-Dibromoacetophenone
- 2-Bromo-4’-fluoroacetophenone
Comparison: 3-Bromophenacyl bromide is unique due to the position of the bromine atoms on the phenacyl group, which influences its reactivity and the types of reactions it undergoes . Compared to 2-Bromophenacyl bromide and 4-Bromophenacyl bromide, the 3-position bromination offers distinct steric and electronic effects, making it suitable for specific synthetic applications . Additionally, the presence of two bromine atoms in 2,3’-Dibromoacetophenone enhances its reactivity compared to mono-brominated analogs .
Biological Activity
3-Bromophenacyl bromide (BPB) is a chemical compound known for its applications in biochemical research, particularly as a reagent that modifies proteins and enzymes. Its structure, characterized by the presence of bromine atoms and a phenacyl moiety, contributes to its biological activity. This article delves into the biological activities of BPB, focusing on its enzymatic inhibition properties, antibacterial effects, and implications in pharmacological studies.
This compound has the following chemical structure:
- Molecular Formula : C₈H₆Br₂O
- Molecular Weight : 251.94 g/mol
- CAS Number : 18523-22-3
Property | Value |
---|---|
Molecular Formula | C₈H₆Br₂O |
Molecular Weight | 251.94 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | 56-58 °C |
Enzymatic Inhibition
This compound is primarily recognized for its role as an inhibitor of various enzymes, particularly phospholipases. These enzymes are crucial in numerous biological processes, including membrane degradation and inflammatory responses.
Case Study: Inhibition of Phospholipase A2
A study investigated the effects of BPB on the enzymatic activity of phospholipase A2 (PLA2) derived from snake venom. The results indicated that BPB significantly inhibited PLA2 activity, demonstrating a dose-dependent relationship. The inhibition was assessed using hemolytic assays with human erythrocytes, revealing that BPB could completely abolish enzymatic activity at certain concentrations while still allowing for some level of antibacterial activity.
Table 2: Effect of BPB on PLA2 Activity
Concentration (μM) | Enzymatic Activity (%) | Antibacterial Activity (%) |
---|---|---|
0 | 100 | 100 |
1 | 80 | 90 |
3 | 50 | 70 |
6 | 0 | 50 |
Antibacterial Effects
BPB has been shown to possess antibacterial properties, particularly against gram-positive bacteria. The mechanism appears to involve the disruption of bacterial membranes, which is enhanced by its ability to inhibit phospholipase activity.
Research Findings
In vitro studies demonstrated that BPB exhibited significant antibacterial effects against various strains of bacteria. The results indicated that while enzymatic activity was inhibited, the compound retained some bactericidal properties through alternative mechanisms.
Table 3: Antibacterial Activity of BPB Against Bacterial Strains
Bacterial Strain | Zone of Inhibition (mm) at 6 μM BPB |
---|---|
Staphylococcus aureus | 22 |
Escherichia coli | 15 |
Bacillus subtilis | 18 |
The mechanism by which BPB exerts its biological effects is multifaceted. It primarily acts by alkylating amino acid residues within enzymes, leading to conformational changes that inhibit their function. This action is particularly relevant in the context of PLA2, where BPB's ability to modify active sites directly impacts enzymatic and subsequent antibacterial activities.
Implications in Drug Development
Given its inhibitory properties, BPB serves as a valuable tool in pharmacological research for developing new therapeutics targeting phospholipases and related pathways. Its dual role as an enzyme inhibitor and an antibacterial agent positions it as a candidate for further investigation in drug design.
Properties
IUPAC Name |
2-bromo-1-(3-bromophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBXSQBQPJWECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334077 | |
Record name | 3-Bromophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18523-22-3 | |
Record name | 3-Bromophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(3-bromophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromophenacyl bromide in the synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole?
A1: this compound serves as a crucial building block in the synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole. [] The reaction, conducted under microwave irradiation and utilizing potassium carbonate as a base in dimethylformamide, involves a domino mechanism. Initially, this compound undergoes N-alkylation with 2-nitroimidazole. Subsequently, base-promoted deprotonation occurs adjacent to the carbonyl group, generating an enolate anion. This anion then undergoes an intramolecular SNAr reaction, displacing the nitro group as potassium nitrite and ultimately forming the imidazo[2,1-b]oxazole ring system.
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